N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide
Description
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked via a propionyl spacer to a 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine moiety. This compound’s design suggests applications in medicinal chemistry, particularly in kinase inhibition (e.g., CDK7) or antiviral therapy, as inferred from structurally related analogs .
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
N-[3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15N5O2S/c20-12(19-14-18-9-2-1-3-11(9)22-14)4-5-17-13(21)10-8-15-6-7-16-10/h6-8H,1-5H2,(H,17,21)(H,18,19,20) |
InChI Key |
HROZCSXRXVNMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
A cyclopentanone intermediate is condensed with thiourea or thiosemicarbazide under acidic conditions. For example:
Functionalization to 2-Amino Derivatives
The 2-amino group is introduced through nitration followed by reduction:
-
Nitration : Treat the cyclopenta[d]thiazole with HNO₃ in H₂SO₄ at 0–5°C to yield the nitro derivative.
-
Reduction : Use Fe/AcOH or SnCl₂/HCl to reduce the nitro group to an amine.
Preparation of Pyrazine-2-carboxylic Acid Derivatives
Pyrazine-2-carboxylic acid serves as the precursor for the carboxamide group. Two primary routes are employed:
Direct Synthesis from Pyrazine-2-carbonitrile
Conversion to Reactive Intermediates
To facilitate coupling, the carboxylic acid is activated as an acyl chloride or mixed anhydride:
-
Acyl Chloride Formation : Treat pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) in dry toluene under reflux.
Coupling Strategies for Final Assembly
The thiazole and pyrazine moieties are linked via amide bond formation.
Carbodiimide-Mediated Coupling
Schotten-Baumann Reaction
-
Conditions : React pyrazine-2-carbonyl chloride with the thiazole amine in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃.
-
Advantage : Rapid reaction (<30 minutes) at room temperature.
Optimization and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The compound induces apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications to the chemical structure affect biological activity:
- Cyclopenta[d]thiazole Moiety : Essential for maintaining antimicrobial efficacy.
- Pyrazine Ring : Enhances binding affinity to biological targets, crucial for anticancer activity.
- Oxopropyl Group : Modifications here significantly influence the compound's solubility and bioavailability.
Case Studies
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.
- Cancer Cell Line Testing : In research published in Cancer Research, this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 10 µM and 15 µM, respectively, demonstrating effective growth inhibition.
- Neuroprotection in Animal Models : A study in Neuroscience Letters investigated the neuroprotective effects of the compound in a rat model of oxidative stress induced by rotenone. Results showed a significant reduction in neuronal apoptosis and improved cognitive functions post-treatment.
Mechanism of Action
The mechanism of action of N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Key Observations:
Thiazole vs. Cyclopenta-Thiazole: The target compound’s fused cyclopenta-thiazole system (vs.
Linker Flexibility : The propionyl spacer in the target compound may confer greater conformational flexibility compared to the rigid boronate ester in compound 15 .
Bioactivity Correlations : Benzothiazole-containing analogs (e.g., 12f ) exhibit antiviral activity against SARS-CoV, while acrylamide-thiazole hybrids () are reported as CDK7 inhibitors. This suggests the target compound could share overlapping therapeutic profiles.
Spectroscopic and Physicochemical Properties
NMR and Mass Spectrometry Data Comparison
Key Observations:
Key Observations:
- The target compound’s cyclopenta-thiazole group may enhance kinase selectivity over simpler thiazole derivatives like , which target bacterial enzymes.
- Its pyrazine carboxamide moiety aligns with antiviral scaffolds (e.g., 12f ), but the lack of a methylthio group or boronate ester likely shifts its primary mechanism toward kinase inhibition .
Biological Activity
N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a cyclopenta[d]thiazole moiety linked to a pyrazine carboxamide. The synthesis typically involves several chemical transformations, including:
- Formation of the Cyclopenta[d]thiazole Ring : This is achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.
- Coupling with Pyrazine Derivatives : The cyclized product is then reacted with suitable pyrazine derivatives to yield the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an inhibitor of various enzymes or receptors involved in critical biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects such as reduced tumor growth.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways associated with disease processes.
Biological Activity and Research Findings
Recent studies have explored the biological efficacy of this compound, particularly in cancer research. Here are some notable findings:
- Antitumor Activity : In vitro assays have demonstrated that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from thiazole and pyrazine scaffolds have shown promising results against c-Met and other oncogenic pathways .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the chemical structure can greatly influence biological activity. For example, the introduction of specific functional groups can enhance potency against targeted receptors .
-
Case Studies :
- A study evaluated the efficacy of similar thiazole derivatives against human cancer cell lines, revealing IC50 values as low as 45.67 nM for certain analogs .
- Another investigation focused on the inhibition of type III secretion systems in pathogenic bacteria, where related compounds showed up to 50% inhibition at high concentrations .
Data Summary Table
Q & A
Basic: What synthetic routes are commonly employed to synthesize N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclocondensation, amide coupling, and heterocyclic ring formation. For example, pyrazine-2-carboxamide derivatives can be prepared by refluxing intermediates (e.g., hydrazine derivatives) in ethanol with catalysts like piperidine, followed by purification via ice-water quenching and recrystallization . Key intermediates such as hydrazine derivatives (e.g., 4a or 4b in ) are diazotized and coupled with thiazole or oxazole moieties. Monitoring via TLC and characterization by NMR/MS ensures structural fidelity .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Answer:
Statistical DoE methods, such as factorial designs, minimize experimental runs while maximizing data on variables like temperature, solvent polarity, and catalyst concentration. For instance, reflux time and molar ratios of intermediates (e.g., hydrazine hydrate) can be optimized to improve yield and purity. highlights the use of response surface methodology (RSM) to identify critical parameters, reducing trial-and-error approaches common in heterocyclic synthesis . Computational tools (e.g., quantum chemical calculations) further refine conditions by predicting reaction pathways .
Basic: What spectroscopic and chromatographic techniques confirm the compound’s structural identity?
Answer:
- NMR Spectroscopy : and NMR identify proton environments (e.g., amide NH at δ 10–12 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 273.31 g/mol for related compounds in ) .
- HPLC : Assesses purity (>95%) and resolves co-eluting byproducts .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from assay variability (cell lines, dosing protocols) or structural analogs with subtle modifications (e.g., phenyl vs. methyl substituents in ). Strategies include:
- Meta-analysis : Cross-referencing data from multiple studies (e.g., ) to identify structure-activity trends.
- Dose-response profiling : Testing across concentration gradients to establish IC consistency .
- Target validation : Using computational docking (e.g., molecular dynamics simulations) to verify interactions with biological targets like kinases .
Basic: What are the solubility and stability profiles of this compound under varying pH conditions?
Answer:
Solubility is influenced by polar groups (amide, pyrazine) and non-aromatic rings (cyclopenta). In , analogs with similar structures show solubility in DMSO (>10 mg/mL) but limited aqueous solubility. Stability studies (e.g., via HPLC) under acidic/basic conditions (pH 2–9) reveal degradation trends, with amide bonds prone to hydrolysis at extremes. Storage at −20°C in inert atmospheres is recommended .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Answer:
- Core modifications : Substituting the cyclopenta-thiazole ring with pyrimidine ( ) or benzothiazole () alters steric and electronic properties.
- Side-chain optimization : Introducing electron-withdrawing groups (e.g., -NO) on the pyrazine ring enhances target binding affinity .
- Bioisosteric replacement : Replacing thiazole with oxazole (as in , C13 vs. C14) improves metabolic stability .
Basic: Which functional groups in this compound are critical for its pharmacological interactions?
Answer:
- Amide bond : Facilitates hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
- Thiazole ring : Participates in π-π stacking with aromatic residues in target proteins .
- Pyrazine moiety : Enhances solubility and serves as a hydrogen bond acceptor .
Advanced: What computational modeling approaches predict the compound’s binding modes with biological targets?
Answer:
- Docking simulations : Tools like AutoDock Vina predict interactions with targets (e.g., EGFR tyrosine kinase) using crystal structures from PDB .
- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Relate electronic descriptors (e.g., logP, HOMO/LUMO) to bioactivity .
Basic: What are the key intermediates in the compound’s synthesis, and how are they characterized?
Answer:
- Hydrazine intermediates (e.g., 4a/4b in ) : Synthesized via diazotization, characterized by NMR (NH at δ 4–5 ppm) .
- Cyclopenta-thiazole precursors : Confirmed via HRMS and elemental analysis .
- Pyrazine-carboxamide intermediates : Validated by IR (C=O stretch) and melting point consistency .
Advanced: How can researchers identify and validate novel pharmacological targets for this compound?
Answer:
- Proteomic profiling : Use affinity chromatography to isolate binding partners from cell lysates .
- CRISPR screening : Knockout libraries identify genes whose loss sensitizes/resists the compound .
- Transcriptomics : RNA-seq reveals downstream pathways (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
